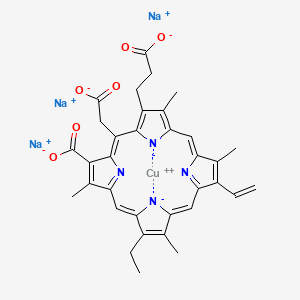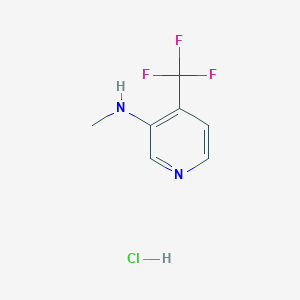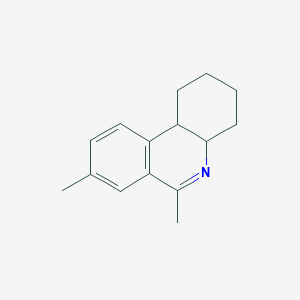
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine is a heterocyclic organic compound with the molecular formula C15H19N . This compound belongs to the class of phenanthridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be achieved through several routes. One common method involves the Ritter reaction, where 2-methyl-1-phenylcyclohexanol reacts with nitriles . This reaction proceeds under acidic conditions, typically using sulfuric acid or other strong acids as catalysts. The reaction yields a mixture of diastereomers, which can be separated and purified through chromatographic techniques.
Analyse Des Réactions Chimiques
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C15H19N |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
6,8-dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine |
InChI |
InChI=1S/C15H19N/c1-10-7-8-12-13-5-3-4-6-15(13)16-11(2)14(12)9-10/h7-9,13,15H,3-6H2,1-2H3 |
Clé InChI |
ACAWWUDSVBVCEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3CCCCC3N=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



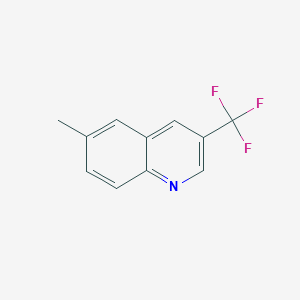
![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
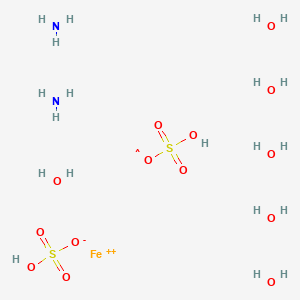
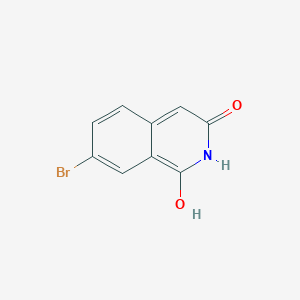
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
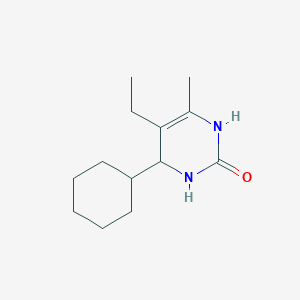
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)

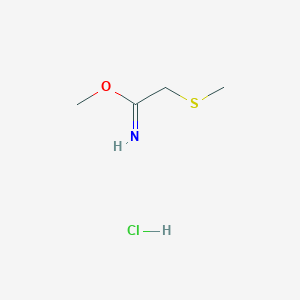
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)
